molecular formula C4H5BrN4 B13561773 6-Bromo-5-methyl-1,2,4-triazin-3-amine

6-Bromo-5-methyl-1,2,4-triazin-3-amine

Cat. No.: B13561773
M. Wt: 189.01 g/mol
InChI Key: PKGMSTMKQAAXJX-UHFFFAOYSA-N
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Description

6-Bromo-5-methyl-1,2,4-triazin-3-amine is a heterocyclic compound with the molecular formula C3H3BrN4 It is a derivative of triazine, a class of nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methyl-1,2,4-triazin-3-amine typically involves the bromination of 5-methyl-1,2,4-triazin-3-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-methyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while oxidation and reduction reactions can produce oxides or amines, respectively.

Scientific Research Applications

6-Bromo-5-methyl-1,2,4-triazin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The bromine atom and the triazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 6-Bromo-1,2,4-triazin-3-amine
  • 5-Methyl-1,2,4-triazin-3-amine
  • 6-Chloro-5-methyl-1,2,4-triazin-3-amine

Comparison: 6-Bromo-5-methyl-1,2,4-triazin-3-amine is unique due to the presence of both a bromine atom and a methyl group, which influence its chemical reactivity and biological activity. Compared to 6-Bromo-1,2,4-triazin-3-amine, the methyl group in this compound provides additional steric and electronic effects. Similarly, the bromine atom in this compound makes it more reactive than 5-Methyl-1,2,4-triazin-3-amine.

Properties

IUPAC Name

6-bromo-5-methyl-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN4/c1-2-3(5)8-9-4(6)7-2/h1H3,(H2,6,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGMSTMKQAAXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=N1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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